molecular formula C12H13ClN4 B1378579 4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride CAS No. 1461707-38-9

4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride

Cat. No.: B1378579
CAS No.: 1461707-38-9
M. Wt: 248.71 g/mol
InChI Key: JBOFLCMFMBAAOY-UHFFFAOYSA-N
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Description

4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride is a chemical compound with a complex structure that includes a pyrazole ring and a benzonitrile group

Scientific Research Applications

4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-(aminomethyl)benzonitrile with 1-methyl-1H-pyrazole-3-carbaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)benzonitrile hydrochloride
  • 1-methyl-1H-pyrazole-3-carbaldehyde
  • 4-cyanobenzylamine hydrochloride

Uniqueness

4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride is unique due to its combined structural features of a pyrazole ring and a benzonitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-[4-(aminomethyl)-1-methylpyrazol-3-yl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4.ClH/c1-16-8-11(7-14)12(15-16)10-4-2-9(6-13)3-5-10;/h2-5,8H,7,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOFLCMFMBAAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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